N-(4-ACETYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-ACETYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an acetylphenyl group and a dimethylphenyl group linked through a methanesulfonamido bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:
Sulfonamidation: The formation of the sulfonamide linkage between the acetylphenyl and dimethylphenyl groups.
Amidation: The final step involves the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis with precise reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetylphenyl)-2-[N-(2,6-dimethylphenyl)sulfonamido]acetamide: A closely related compound with similar structural features.
N-(4-Methylphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide: Another sulfonamide derivative with slight structural variations.
Uniqueness
N-(4-ACETYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-5-7-14(2)19(13)21(26(4,24)25)12-18(23)20-17-10-8-16(9-11-17)15(3)22/h5-11H,12H2,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGCXNGVRVFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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